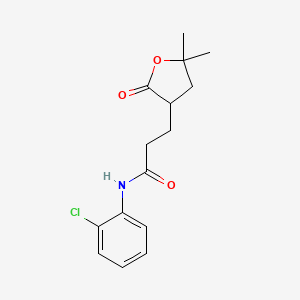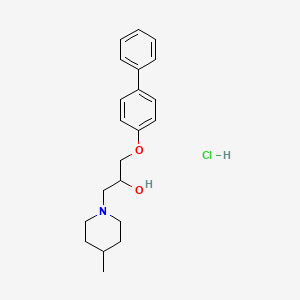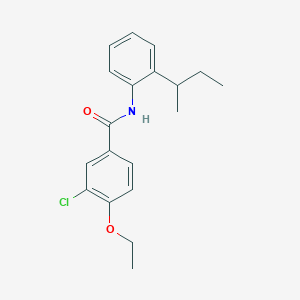
4-fluorophenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Übersicht
Beschreibung
4-fluorophenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a useful research compound. Its molecular formula is C17H12FNO4 and its molecular weight is 313.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.07503603 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiotracer Development for Medical Imaging
A study evaluated the safety, dosimetry, and characteristics of a novel radiotracer targeting sphingosine-1-phosphate receptor 1 (S1PR1), highlighting its potential in evaluating inflammation in clinical populations. This demonstrates the ongoing research into developing new compounds for precise imaging and diagnosis purposes (Brier et al., 2022).
Environmental Health and Safety Studies
Research on perfluorinated compounds, including the replacement emulsifier ADONA, examines their presence in human plasma and the environmental impact. This reflects the broader concern regarding the safety and environmental effects of various chemical compounds (Fromme et al., 2017).
Pharmacokinetics and Metabolism
A detailed study on the disposition and metabolism of SB-649868, an orexin receptor antagonist, in humans provides insights into how novel therapeutic compounds are processed in the body. Understanding the pharmacokinetics and metabolism of new drugs is crucial for their development and safety (Renzulli et al., 2011).
Diagnostic and Therapeutic Applications
Research into the diagnostic and therapeutic applications of various compounds, such as the use of FDG-PET for staging and evaluating cancer and neurological conditions, underscores the importance of chemical compounds in medical diagnostics and treatment strategies (Minn et al., 1995).
Eigenschaften
IUPAC Name |
(4-fluorophenyl) 2-(1,3-dioxoisoindol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO4/c1-10(17(22)23-12-8-6-11(18)7-9-12)19-15(20)13-4-2-3-5-14(13)16(19)21/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOVLBRCWGSFHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)F)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-({2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)phenyl]-1-adamantanecarboxamide](/img/structure/B4055142.png)
![1-butyl-2-imino-3-(phenylsulfonyl)-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B4055158.png)

![N,N'-diisopropyl-6-{[6-(2-phenoxyethoxy)-3-pyridazinyl]oxy}-1,3,5-triazine-2,4-diamine](/img/structure/B4055171.png)
![2-[4-(2-chlorophenoxy)phenyl]-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4055177.png)
![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-N-(2-fluorobenzyl)propanamide](/img/structure/B4055182.png)

![3-({[2-(benzyloxy)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4055206.png)
![4-{[2-[acetyl(2-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-chlorophenyl acetate](/img/structure/B4055210.png)
![2-(4-methoxyphenyl)-6-(4-morpholinyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4055211.png)

![N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4055237.png)
![6-oxo-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4055238.png)

